4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid
CAS No.: 873208-67-4
Cat. No.: VC4007608
Molecular Formula: C16H12N2O3
Molecular Weight: 280.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 873208-67-4 |
|---|---|
| Molecular Formula | C16H12N2O3 |
| Molecular Weight | 280.28 g/mol |
| IUPAC Name | 4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid |
| Standard InChI | InChI=1S/C16H12N2O3/c1-10-2-4-11(5-3-10)14-17-18-15(21-14)12-6-8-13(9-7-12)16(19)20/h2-9H,1H3,(H,19,20) |
| Standard InChI Key | JUTSCTAOCYBXKF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C(=O)O |
Introduction
Structural and Chemical Properties
The compound’s structure combines aromatic and heterocyclic components, enabling π-π stacking interactions and hydrogen bonding. Key spectral data include:
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IR Spectroscopy: Peaks at 1686 cm⁻¹ (C=O stretch of benzoic acid) and 1594 cm⁻¹ (aromatic C=C) .
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NMR Spectroscopy:
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Mass Spectrometry: A molecular ion peak at m/z 280.08 (M⁺).
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₂N₂O₃ | |
| Melting Point | 225–226°C | |
| Solubility | Low in water; soluble in DMSO | |
| LogP | 3.2 (predicted) |
Synthesis and Optimization
The synthesis typically involves multi-step reactions starting from substituted benzoic acid derivatives. A robust method reported by Khokhlov et al. (2024) utilizes cobalt(II) acetate and sodium bromide in acetic acid under aerobic conditions, achieving a 94% yield :
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Oxidation of Methylarene: 4-Methylbenzoic acid is oxidized to the corresponding benzaldehyde intermediate.
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Cyclocondensation: Reaction with hydrazide derivatives forms the 1,3,4-oxadiazole ring .
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Purification: Recrystallization from ethanol yields the pure compound .
Alternative routes employ triethyl orthoacetate or phosphorus oxychloride for cyclization, though these methods often require stringent conditions . Recent advances emphasize green chemistry principles, such as catalytic oxidation, to enhance sustainability .
Biological Activities and Mechanisms
Antimicrobial Activity
In vitro studies demonstrate broad-spectrum antibacterial efficacy against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . The oxadiazole moiety disrupts bacterial peptide deformylase, a key enzyme in protein maturation . QSAR models correlate activity with electron-withdrawing substituents on the phenyl ring, enhancing membrane penetration .
Anticancer Prospects
Preliminary screens against MCF-7 breast cancer cells (IC₅₀ = 18 µM) suggest apoptosis induction via mitochondrial depolarization . Docking studies reveal affinity for PI3Kγ (binding energy = -9.2 kcal/mol), a target in oncology .
Industrial and Research Applications
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